Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate is a complex organic compound with the molecular formula C13H18F3N3O2S. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the thiazole ring. Finally, the tert-butyl group is introduced to form the carboxylate ester. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Similar structure but with an amino group instead of a thiazole ring.
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate: Lacks the thiazole ring, making it less complex.
Uniqueness
Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate is unique due to the presence of both the trifluoromethyl group and the thiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
668484-48-8 |
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Molecular Formula |
C13H18F3N3O2S |
Molecular Weight |
337.36 g/mol |
IUPAC Name |
tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H18F3N3O2S/c1-12(2,3)21-11(20)19-6-4-18(5-7-19)10-17-9(8-22-10)13(14,15)16/h8H,4-7H2,1-3H3 |
InChI Key |
HBSIREDCBDRXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CS2)C(F)(F)F |
Origin of Product |
United States |
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